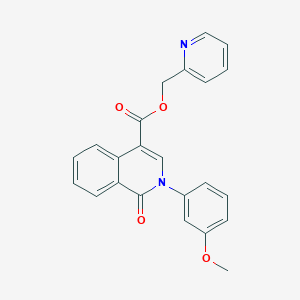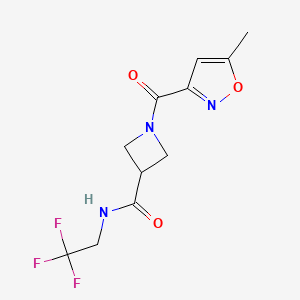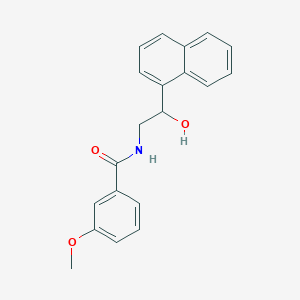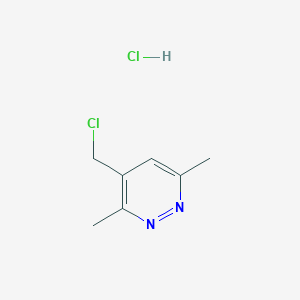
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride” is also known as “4-Picolyl chloride hydrochloride”. It has a molecular weight of 164.03 . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate. This compound is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It is soluble in DMSO and Methanol . It is also hygroscopic .科学的研究の応用
Spectroscopic Analysis and Quantum Chemical Studies
A study conducted by Sarıkaya et al. (2017) utilized Fourier Transformed Infrared (FT-IR), micro-Raman, and UV/vis spectroscopies to experimentally verify the structural properties of a chloro-hydroxy-phenyl-pyridazine compound. This research further employed Density Functional Theory (DFT) calculations for molecular geometry optimization, vibrational frequencies, and electronic properties analysis, providing a comprehensive understanding of the molecular characteristics of pyridazine derivatives, which can be applied to similar compounds like "4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride" for their identification and structural elucidation Sarıkaya et al., 2017.
Synthesis and Reactivity
Mohamed et al. (2001) explored the reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents, leading to the formation of various pyridazine derivatives. This study provides insight into the synthetic pathways that could be utilized for the functionalization of pyridazine compounds, including "this compound," potentially enabling the development of novel materials or intermediates for further chemical transformations Mohamed et al., 2001.
Surface Protection and Corrosion Inhibition
Research by Olasunkanmi et al. (2018) evaluated the potential of pyridazine derivatives in inhibiting corrosion of mild steel in acidic environments. This study is indicative of the applicability of "this compound" in surface protection and as a corrosion inhibitor, owing to the structural similarities with the tested compounds. Such applications are crucial in industrial processes and materials science for enhancing the longevity and durability of metal-based structures Olasunkanmi et al., 2018.
Antibacterial Agents
The synthesis and antibacterial evaluation of novel heterocyclic compounds, including sulfonamido moiety-containing pyridazine derivatives, as conducted by Azab et al. (2013), suggest potential antibacterial applications for "this compound." Such compounds could serve as precursors or active agents in the development of new antibacterial formulations, contributing to the field of medicinal chemistry and antimicrobial research Azab et al., 2013.
Safety and Hazards
特性
IUPAC Name |
4-(chloromethyl)-3,6-dimethylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)6(2)10-9-5;/h3H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDKKACAIKRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
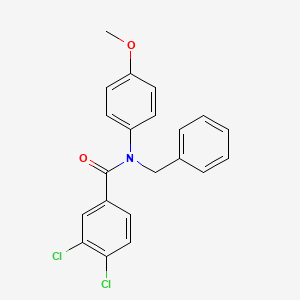
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)
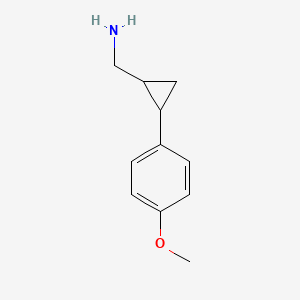
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2865807.png)


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)

